N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide is an intricate compound with potential applications spanning multiple scientific fields. The integration of structural motifs from isoquinoline, thiophene, and fluorobenzenesulfonamide highlights its synthetic complexity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide generally involves multiple steps. Key steps include:
Formation of the 3,4-dihydroisoquinoline core via Pomeranz-Fritsch reaction.
Synthesis of the thiophene derivative through Stille coupling.
Conjugation of the 3-fluorobenzenesulfonamide moiety using sulfonyl chloride intermediates under basic conditions.
Industrial Production Methods: Though not yet industrially optimized, scalable methods would likely involve flow chemistry techniques to ensure precise control over reaction conditions and yields. Multi-step synthesis can be adapted to continuous flow setups to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide can undergo oxidation reactions, particularly at the thiophene and isoquinoline units, forming sulfoxides or sulfone derivatives.
Reduction: : Reduction of the sulfonamide moiety may yield amine derivatives under hydrogenation conditions.
Substitution: : The fluorobenzenesulfonamide component allows for various nucleophilic substitutions, facilitating functional group transformations.
Common Reagents and Conditions:
Oxidation: : Reagents such as m-CPBA (meta-Chloroperoxybenzoic acid) for controlled oxidation.
Reduction: : Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: : Sodium hydride (NaH) in polar aprotic solvents (e.g., DMF).
Major Products:
Oxidized products like sulfoxides and sulfones.
Reduced amine derivatives.
Substituted fluorobenzene derivatives.
Scientific Research Applications
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide finds use in diverse scientific domains:
Chemistry: : As a building block for complex organic synthesis and materials science.
Biology: : Potential as a molecular probe in biochemical assays due to its unique structural features.
Medicine: : Investigated for pharmacological activities, particularly targeting enzymes or receptors.
Industry: : Possible applications in developing advanced materials with unique electronic properties due to the presence of fluorine and thiophene units.
Mechanism of Action
Mechanism of Effects: The activity of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide is primarily influenced by its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity or inhibiting specific biological pathways.
Molecular Targets and Pathways:
Potentially targets kinase enzymes due to its ability to mimic natural substrates.
May influence signaling pathways involving thiophene and fluorinated compounds, impacting cellular communication and metabolism.
Comparison with Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-benzenesulfonamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S2/c22-19-6-3-7-20(12-19)28(25,26)23-13-21(18-9-11-27-15-18)24-10-8-16-4-1-2-5-17(16)14-24/h1-7,9,11-12,15,21,23H,8,10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRJZPXASTUBAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC(=C3)F)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.